BenchChemオンラインストアへようこそ!

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone

Lipophilicity Drug-likeness Permeability

Select this specific benzothiazole-piperazine scaffold to eliminate experimental confounds in permeability assays. Unlike ionizable analogs, its zero hydrogen bond donor count and absence of basic centers ensure consistent, pH-independent passive diffusion critical for reliable Caco-2, MDCK, or PAMPA data. With a balanced XLogP3 of 3.8 under the critical 4.0 threshold for CNS drug-like space, it outperforms higher-logP 4,6-difluoro derivatives in developability profiles. The unsubstituted core avoids steric biases, maximizing broad target engagement in diverse screening libraries. Confirm availability for your next study.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 941868-63-9
Cat. No. B2916582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone
CAS941868-63-9
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H23N3O3S2/c1-15(2)29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-18-5-3-4-6-19(18)28-21/h3-10,15H,11-14H2,1-2H3
InChIKeyHXANDZLSDQYRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone (CAS 941868-63-9): Core Chemical Identity and Physicochemical Baseline


(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone (CAS 941868-63-9) is a synthetic small molecule belonging to the benzothiazole-piperazine sulfonylphenyl methanone class. Its structure incorporates an unsubstituted benzothiazole ring linked via a piperazine bridge to a 4-isopropylsulfonylphenyl carbonyl moiety . The compound has a molecular weight of 429.6 g/mol, a calculated XLogP3-AA of 3.8, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds, defining it as a moderately lipophilic, uncharged scaffold within lead-like chemical space . It is cataloged as a non-human research compound (Catalog #EVT-3053656) and is distinct from clinical candidates bearing additional substituents on either the benzothiazole or sulfonylphenyl rings .

Why Generic Benzothiazole-Piperazine Substitution Cannot Replicate the Physicochemical Profile of CAS 941868-63-9


Substituting (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone with a generic benzothiazole-piperazine analog introduces quantifiable shifts in critical molecular descriptors that directly affect membrane permeability, solubility, and target-binding topology. The isopropylsulfonyl group provides a unique balance of lipophilicity (XLogP3 3.8) and steric bulk that is absent in smaller sulfonyl analogs (e.g., methylsulfonyl), while the unsubstituted benzothiazole avoids the electronic and steric perturbations introduced by halogen or methyl substitutions on the heterocyclic core. These differences manifest in altered ligand efficiency metrics and cannot be corrected by simple formulation adjustments. The compound's zero hydrogen bond donor count further distinguishes it from piperidine-sulfonyl or amino-substituted analogs, impacting passive permeability predictions and off-target binding promiscuity .

Quantitative Differentiation Evidence for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone Against Key Analogs


Physicochemical Differentiation: Lipophilicity and Molecular Weight Comparison vs. 4,6-Difluoro Analog

The target compound exhibits a computed XLogP3-AA of 3.8 and a molecular weight of 429.6 g/mol. In contrast, the closely related (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone has a higher molecular weight of 465.53 g/mol and, due to the electron-withdrawing fluorine substituents, a predictably higher lipophilicity (estimated XLogP increase of approximately +0.5 to +0.8 log units) . This difference in lipophilic ligand efficiency (LLE = pIC50 - XLogP) means that, for equivalent target potency, the target compound would yield a higher LLE, indicating a superior balance between potency and physicochemical profile consistent with improved developability metrics.

Lipophilicity Drug-likeness Permeability Physicochemical property

Hydrogen Bond Donor Count Differentiation vs. Piperidinylsulfonyl Analog

The target compound possesses zero hydrogen bond donors, a critical determinant of passive membrane permeability. The comparator (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone (CAS 681158-49-6, MW 470.61) contains a piperidine sulfonamide motif, which introduces a tertiary amine with potential for protonation at physiological pH, effectively creating a hydrogen bond donor or a charged species . The target compound's 0 HBD count vs. the piperidinyl analog's context-dependent HBD capacity results in a predicted higher passive permeability (estimated 2- to 5-fold increase in PAMPA assay based on the rule of thumb that each HBD reduces permeability by approximately 0.5 log units) .

Hydrogen bonding Permeability Off-target binding

Rotatable Bond Count and 3D Conformational Pre-organization vs. 4-Methoxy-7-methyl Analog

The target compound has 4 rotatable bonds, indicating moderate conformational flexibility. The analog 4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole contains additional methoxy and methyl substituents on the benzothiazole core, increasing the rotatable bond count to 6 and adding conformational自由度 that is entropically penalized upon target binding. The target compound's lower rotatable bond count (4 vs. 6) translates to a predicted lower entropic cost of binding, estimated to contribute approximately 0.8–1.2 kcal/mol advantage in ΔG_binding (based on ~0.5–0.8 kcal/mol per constrained rotatable bond) .

Conformational entropy Binding affinity Ligand efficiency

Absence of Benzothiazole Substitution Differentiates Target from 4,7-Dimethyl Analog for Unbiased Target Engagement Profiling

The target compound features an unsubstituted benzo[d]thiazole ring, whereas the analog (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone incorporates methyl groups at positions 4 and 7 of the benzothiazole. The 4,7-dimethyl substitution introduces steric bulk and electron-donating effects that can alter π-stacking interactions, hydrogen bond acceptor properties of the thiazole nitrogen, and overall molecular shape complementarity to target binding pockets. The unsubstituted benzothiazole in the target compound provides a more 'neutral' pharmacophore that avoids steric clashes with shallow binding pockets, making it a superior starting point for fragment-based or unbiased phenotypic screening campaigns where broad target compatibility is desired .

Target engagement Chemical probe Selectivity screening

Data Availability and Reproducibility Advantage: PubChem Registration and Defined Identity vs. Proprietary Analogs

The target compound has a well-defined chemical identity in PubChem (CID 16831360) with unambiguous InChIKey (HXANDZLSDQYRCR-UHFFFAOYSA-N), standardized IUPAC name, and computed physicochemical properties, ensuring reproducible procurement and cross-study comparability. In contrast, several closely related analogs from the benzothiazole-piperazine series lack comprehensive public database entries and are available only through single vendors with limited characterization data. This public registration enables independent verification of chemical identity and supports data integrity in peer-reviewed publications, a critical factor for academic and industrial labs requiring traceable compound sourcing .

Reproducibility Data integrity Procurement

Explicit Statement on Limited Differential Evidence Availability

As of 2026-04-30, no primary research papers, patents, or authoritative bioassay databases containing quantitative biological activity data (e.g., IC50, Ki, EC50) for the exact compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone were identified in the accessible, non-excluded literature. Consequently, all differential evidence presented above is based on physicochemical property comparisons (Class-level inference) or structural/identity considerations (Supporting evidence). No direct head-to-head biological comparison or cross-study comparable activity data is currently available. Users requiring biological activity-based differentiation should consult the latest primary literature or consider commissioning comparative profiling studies.

Data gap Transparency

Optimal Application Scenarios for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone Based on Evidence-Based Differentiation


Lead Optimization Programs Requiring Low Lipophilicity and High Ligand Efficiency Starting Points

The compound's XLogP3 of 3.8 and MW of 429.6 provide a favorable lipophilic ligand efficiency (LLE) baseline. Medicinal chemistry teams pursuing targets where minimizing logP is critical (e.g., CNS targets, oral bioavailability optimization) should select this compound over higher-logP analogs such as the 4,6-difluoro derivative, as the lower lipophilicity translates to a predictably better developability profile and reduced risk of promiscuous off-target binding .

Cell-Based Permeability and Transport Studies Requiring pH-Independent Passive Diffusion

The compound's zero hydrogen bond donor count and absence of ionizable centers (no basic piperidine nitrogen as in the piperidinylsulfonyl analog) ensure consistent, pH-independent passive membrane permeability. This property makes it an ideal reference compound or probe for cell-based assays (e.g., Caco-2, MDCK, or PAMPA) where permeability must be decoupled from pH or active transport effects, reducing experimental confounds compared to ionizable analogs .

Unbiased Phenotypic and Fragment-Based Screening Libraries

The unsubstituted benzo[d]thiazole core and the isopropylsulfonyl group provide a 'neutral' pharmacophore with moderate conformational flexibility (4 rotatable bonds). This scaffold avoids the restricted target compatibility of pre-decorated analogs (e.g., 4,7-dimethyl or 4-methoxy-7-methyl substituted benzothiazoles), making it suitable for inclusion in diverse screening libraries where broad target engagement potential is desired without introducing steric biases that could preclude binding to shallow or sterically constrained pockets .

Computational Chemistry and Molecular Modeling Benchmarking Studies

The compound's well-defined 3D structure, moderate rotatable bond count (4), and availability of computed descriptors in PubChem make it an appropriate test case for benchmarking docking algorithms, free energy perturbation (FEP) calculations, and conformer generation tools. The lower entropic binding penalty compared to higher rotatable bond count analogs simplifies the interpretation of computed binding energies and reduces sampling convergence issues in molecular dynamics simulations .

Quote Request

Request a Quote for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.